Cas no 391613-87-9 ((3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2h-indol-2-one)

(3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2h-indol-2-one 化学的及び物理的性質
名前と識別子
-
- (3E)-3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 3-(3-METHOXYBENZYLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
- (3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one
- Z44305843
- 3-(3-Methoxybenzylidene)indolin-2-one
- 391613-87-9
- AS-8621
- AKOS027385033
- (3Z)-3-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
- MFCD04338262
- SCHEMBL5476084
- (3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2h-indol-2-one
-
- インチ: InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10-
- InChIKey: MHRZFGCBDUQDNL-UVTDQMKNSA-N
- SMILES: COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O
計算された属性
- 精确分子量: 251.094628657g/mol
- 同位素质量: 251.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 377
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 38.3Ų
(3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2h-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM519488-1g |
3-(3-Methoxybenzylidene)indolin-2-one |
391613-87-9 | 97% | 1g |
$*** | 2023-05-30 |
(3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2h-indol-2-one 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2h-indol-2-oneに関する追加情報
(3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one: A Comprehensive Overview
The compound (3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, identified by the CAS number 391613-87-9, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The indole skeleton, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, forms the core of this molecule. The substituents attached to this core play a crucial role in determining its properties and applications.
The name (3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one indicates the presence of a methoxy group on the benzylidene substituent at position 3 of the indole ring. This substitution pattern is significant as it influences the electronic properties and reactivity of the molecule. The "e" designation in the name refers to the geometry of the double bond in the benzylidene group, indicating an E-configuration. This stereochemistry is critical in determining the molecule's interactions with biological targets and its potential for use in drug design.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive compounds. For instance, research has shown that indole-based compounds can exhibit anti-inflammatory, antioxidant, and anticancer activities. The presence of electron-donating groups like methoxy on the benzylidene substituent can enhance these activities by modulating the electronic environment around the indole ring. This makes (3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one a promising candidate for further exploration in drug discovery.
In terms of synthesis, this compound can be prepared via various methods, including condensation reactions involving indoles and aldehydes or ketones. The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in catalytic methods and green chemistry have provided more efficient and environmentally friendly approaches to synthesizing such compounds. For example, microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields.
The structural features of (3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one make it an ideal candidate for further functionalization. By introducing additional substituents or modifying existing ones, chemists can tailor its properties for specific applications. For instance, appending hydroxyl or amino groups could enhance its solubility or bioavailability, making it more suitable for pharmaceutical use.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are extensively used to characterize this compound. These methods provide detailed insights into its molecular structure and purity. Additionally, computational methods like molecular docking have become invaluable in predicting its binding affinities to biological targets, aiding in rational drug design.
In conclusion, (3e)-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one represents a valuable addition to the arsenal of indole derivatives with potential applications in medicine and materials science. Its unique structure and substituent effects make it a subject of ongoing research interest. As new synthetic methods and analytical techniques continue to emerge, our understanding of this compound's properties and potential will undoubtedly deepen.
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